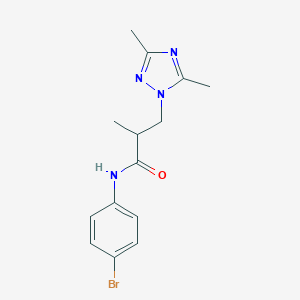

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Description

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a synthetic organic compound featuring a 1,2,4-triazole core substituted with two methyl groups at positions 3 and 3. The triazole moiety is linked to a 2-methylpropanamide chain, which is further attached to a 4-bromophenyl group. The bromine substituent on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O/c1-9(8-19-11(3)16-10(2)18-19)14(20)17-13-6-4-12(15)5-7-13/h4-7,9H,8H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEOAMBHZJNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Amide Formation: The final step involves the coupling of the bromophenyl-triazole intermediate with a suitable amine to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with two structurally similar analogs:

N-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (CAS: 941912-67-0)

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Implications of Structural Variations

Electrophilic Halogen Effects: The bromine in the target compound is larger and less electronegative than chlorine in analogs 1 and 2. This may enhance hydrophobic interactions in biological targets compared to chlorine .

Methoxy Group in Analog 2 :

- The methoxy group in Analog 2 introduces oxygen-based polarity, which could improve solubility but reduce membrane permeability compared to halogenated analogs .

Propanamide Chain Modifications :

- The 2-methyl branch in the target compound and Analog 1 may confer conformational rigidity, whereas its absence in Analog 2 might increase rotational freedom .

Biological Activity

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C14H17BrN4O. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Antifungal Activity

Research has indicated that compounds containing triazole moieties exhibit significant antifungal properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This compound may share similar mechanisms due to its structural characteristics.

Anticancer Properties

Studies have explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation through modulation of cell cycle regulators. The presence of the bromophenyl group could enhance its lipophilicity and cellular uptake, potentially increasing its efficacy against certain cancer types.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. In particular, it may inhibit enzymes involved in metabolic pathways relevant to cancer and fungal growth. For example, it could target cytochrome P450 enzymes that are crucial for the metabolism of xenobiotics and endogenous compounds.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antifungal activity against Candida species; showed significant inhibition at low concentrations. |

| Study 2 | Evaluated anticancer effects on breast cancer cell lines; induced apoptosis through caspase activation. |

| Study 3 | Assessed enzyme inhibition; demonstrated effective inhibition of CYP450 enzymes involved in drug metabolism. |

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Membrane Integrity : By targeting ergosterol synthesis in fungi.

- Induction of Apoptosis : Through modulation of apoptotic pathways in cancer cells.

- Enzyme Inhibition : Affecting metabolic processes critical for the survival of pathogens and tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.